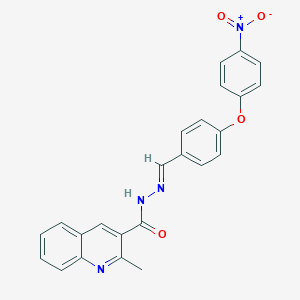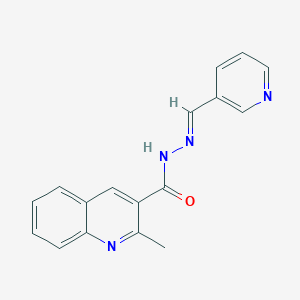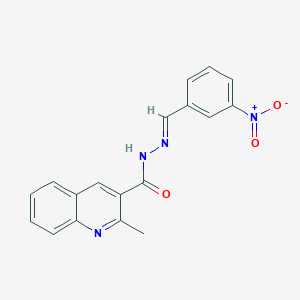![molecular formula C20H18N2O3S B306803 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306803.png)
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid, also known as DMPTA, is a thiazolidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMPTA is a synthetic compound that has been shown to possess a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been reported to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been shown to scavenge free radicals and protect against oxidative stress. 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Mechanism of Action
The mechanism of action of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is not fully understood. However, it has been suggested that 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid exerts its biological activities by modulating various signaling pathways. 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been reported to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation and cancer. 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has also been shown to activate the adenosine monophosphate-activated protein kinase pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been shown to possess a broad range of biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, scavenge free radicals, and induce apoptosis in cancer cells. 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been reported to protect against liver injury and reduce the levels of triglycerides and cholesterol in animal models of hyperlipidemia.
Advantages and Limitations for Lab Experiments
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has several advantages for lab experiments. It is a synthetic compound that is readily available and can be easily synthesized. 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been shown to possess a broad range of biological activities, making it a versatile compound for scientific research. However, 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid also has some limitations for lab experiments. It has been reported to have low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the scientific research of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid. One potential direction is to investigate the potential therapeutic applications of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid in human diseases. 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutics. Another potential direction is to investigate the mechanism of action of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid in more detail. Understanding the mechanism of action of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid may provide insights into the development of new drugs that target similar pathways. Finally, future research could focus on improving the solubility of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid in water, which may increase its utility in certain assays.
Synthesis Methods
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is synthesized by the reaction of 2,5-dimethylbenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with 4-formylbenzoic acid. The final product is obtained by the reaction of the intermediate with formaldehyde and acetic acid. The synthesis method of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is well-established and has been reported in the literature.
properties
Product Name |
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid |
|---|---|
Molecular Formula |
C20H18N2O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[(E)-[2-(2,5-dimethylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N2O3S/c1-12-4-5-13(2)16(10-12)21-20-22(3)18(23)17(26-20)11-14-6-8-15(9-7-14)19(24)25/h4-11H,1-3H3,(H,24,25)/b17-11+,21-20? |
InChI Key |
IJXFZTGEUODQMA-UQZIKHPZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)C |
SMILES |
CC1=CC(=C(C=C1)C)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)

![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)

![N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide](/img/structure/B306727.png)



![N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306736.png)




